2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide
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Overview
Description
2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a dichlorobenzyl group, and a pentadienamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide typically involves the reaction of cyanoacetyl chloride with 2,4-dichlorobenzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide
- 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(2Z,4E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-5-phenylpenta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-18-10-9-17(19(22)11-18)13-27-25-14-24-20(26)16(12-23)8-4-7-15-5-2-1-3-6-15/h1-11,14H,13H2,(H,24,25,26)/b7-4+,16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBZMTLFVSSWMK-QSJINSDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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